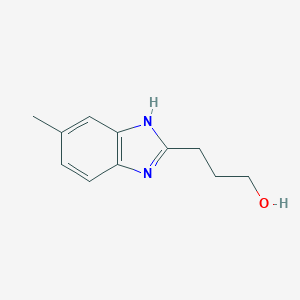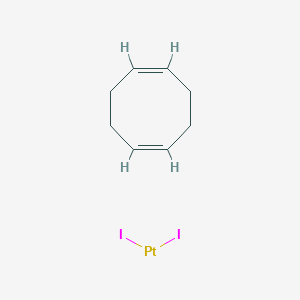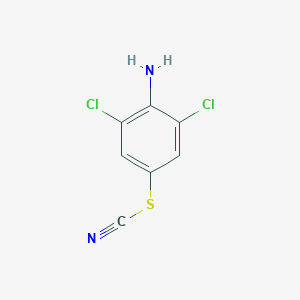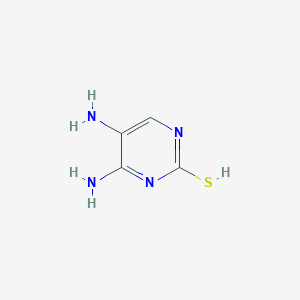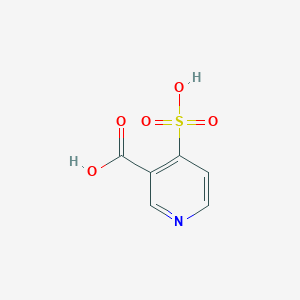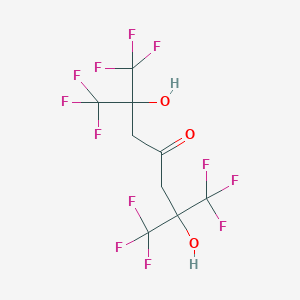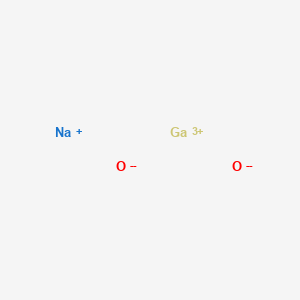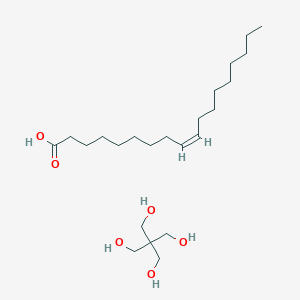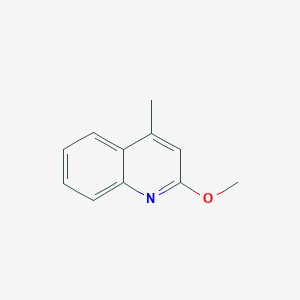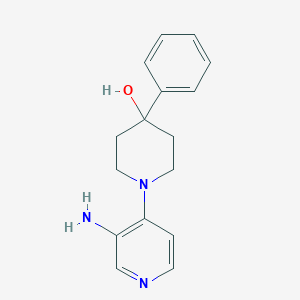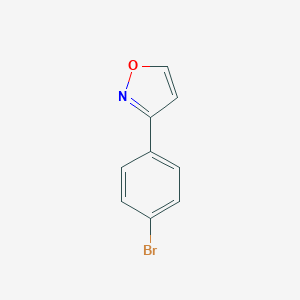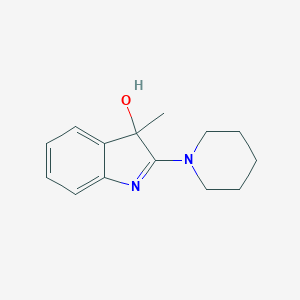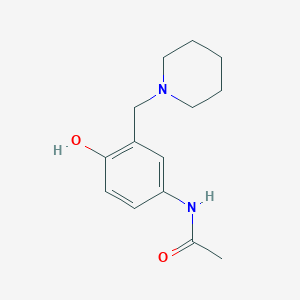
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide, commonly known as HAPA, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. HAPA is a white crystalline powder that is soluble in water and has a molecular weight of 249.3 g/mol.
Applications De Recherche Scientifique
HAPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HAPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, HAPA has been used as a growth regulator for plants, improving their yield and quality. In environmental science, HAPA has been used as a chelating agent for heavy metal ions, making it useful for the removal of pollutants from water.
Mécanisme D'action
The mechanism of action of HAPA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. HAPA may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
HAPA has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, improving plant growth and yield, and removing heavy metal pollutants from water. HAPA has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
HAPA has several advantages for use in lab experiments, including its high purity, solubility in water, and low toxicity. However, HAPA has some limitations, such as its limited stability in certain conditions, which may affect its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research and development of HAPA. One potential area of research is the development of new synthetic methods for HAPA, which could improve its yield and purity. Another area of research is the investigation of HAPA's potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HAPA and its potential side effects.
Méthodes De Synthèse
HAPA can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-(1-piperidinylmethyl)phenol with acetic anhydride in the presence of a catalyst. This method yields HAPA with a purity of over 98%, making it suitable for use in scientific research.
Propriétés
Numéro CAS |
13886-01-6 |
|---|---|
Nom du produit |
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide |
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-13-5-6-14(18)12(9-13)10-16-7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,15,17) |
Clé InChI |
XBINDAWVWKMUDS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
Synonymes |
N-(4-HYDROXY-3-(1-PIPERIDINYLMETHYL) PHENYL)ACETAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



